Norlevorphanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

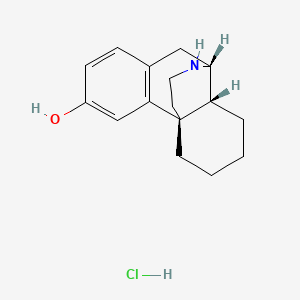

Norlevorphanol hydrochloride is an opioid analgesic belonging to the morphinan family. It is the levo-isomer of 3-hydroxymorphinan (morphinan-3-ol) and is known for its potent analgesic properties. Despite its potential, this compound was never marketed and remains a Schedule I controlled substance in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norlevorphanol hydrochloride can be synthesized from levomethorphan hydrobromide. The process involves treating levomethorphan with aqueous hydrobromic acid (HBr) to achieve demethylation, resulting in an aqueous HBr solution of levorphanol. This solution is then neutralized with ammonium hydroxide (NH₄OH) to form crude levorphanol .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the crystallization of the formed salt to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Norlevorphanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid (HBr) for demethylation and ammonium hydroxide (NH₄OH) for neutralization .

Major Products Formed

The major product formed from these reactions is levorphanol, which can be further processed to obtain this compound .

Scientific Research Applications

Norlevorphanol hydrochloride has several scientific research applications, including:

Chemistry: Used in the study of opioid receptor interactions and the development of new analgesic compounds.

Biology: Investigated for its effects on cellular processes and receptor binding.

Medicine: Explored for its potential as a potent analgesic for pain management.

Industry: Utilized in the synthesis of related compounds and in the development of pharmaceutical formulations.

Mechanism of Action

Norlevorphanol hydrochloride exerts its effects by acting as an agonist at the mu-opioid receptors in the brain and spinal cord. This interaction alters the transmission and perception of pain, leading to analgesic effects. The compound also interacts with other opioid receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Levorphanol: An opioid analgesic similar to Norlevorphanol hydrochloride but more widely used in clinical settings.

Levallorphan: Another opioid antagonist with similar structural properties.

Levomethorphan: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific isomeric form and its potent analgesic properties. Unlike its counterparts, it was never marketed, making it a compound of interest primarily in research settings .

Properties

CAS No. |

53448-65-0 |

|---|---|

Molecular Formula |

C16H22ClNO |

Molecular Weight |

279.80 g/mol |

IUPAC Name |

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C16H21NO.ClH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1 |

InChI Key |

TVWLCOZEOOAJBT-QALYCTJVSA-N |

Isomeric SMILES |

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O.Cl |

Canonical SMILES |

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.